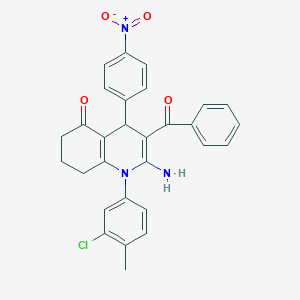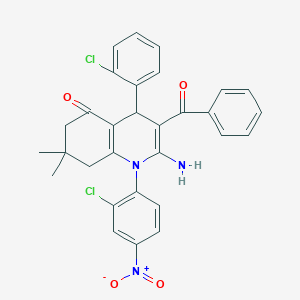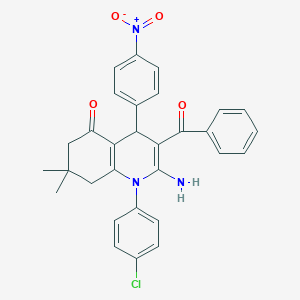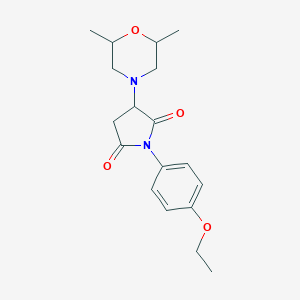
1-(4-Methylphenyl)-3-(4-methyl-1-piperidinyl)-2,5-pyrrolidinedione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Methylphenyl)-3-(4-methyl-1-piperidinyl)-2,5-pyrrolidinedione, also known as Methylphenidate, is a psychostimulant drug that is commonly used to treat Attention Deficit Hyperactivity Disorder (ADHD) and narcolepsy. It is a central nervous system (CNS) stimulant that increases the levels of dopamine and norepinephrine in the brain, which helps to improve attention and focus.
Wissenschaftliche Forschungsanwendungen
1-(4-Methylphenyl)-3-(4-methyl-1-piperidinyl)-2,5-pyrrolidinedioneate is widely used in scientific research to study the effects of psychostimulant drugs on the brain and behavior. It has been used to investigate the neural mechanisms of attention, working memory, and decision-making. 1-(4-Methylphenyl)-3-(4-methyl-1-piperidinyl)-2,5-pyrrolidinedioneate has also been used in studies of drug abuse and addiction, as it has similar effects on the brain as other drugs of abuse.
Wirkmechanismus
1-(4-Methylphenyl)-3-(4-methyl-1-piperidinyl)-2,5-pyrrolidinedioneate works by blocking the reuptake of dopamine and norepinephrine in the brain, which increases the levels of these neurotransmitters in the synaptic cleft. This leads to increased stimulation of the CNS, which improves attention, focus, and alertness.
Biochemical and Physiological Effects:
1-(4-Methylphenyl)-3-(4-methyl-1-piperidinyl)-2,5-pyrrolidinedioneate has several biochemical and physiological effects on the body. It increases heart rate, blood pressure, and respiration, and can cause vasoconstriction. It also increases the release of glucose from the liver and decreases appetite. 1-(4-Methylphenyl)-3-(4-methyl-1-piperidinyl)-2,5-pyrrolidinedioneate has been shown to improve cognitive function and memory, and can also improve motor coordination.
Vorteile Und Einschränkungen Für Laborexperimente
1-(4-Methylphenyl)-3-(4-methyl-1-piperidinyl)-2,5-pyrrolidinedioneate is a useful tool for studying the effects of psychostimulant drugs on the brain and behavior. It has a well-established mechanism of action and is widely used in clinical practice, which makes it a useful reference point for research studies. However, 1-(4-Methylphenyl)-3-(4-methyl-1-piperidinyl)-2,5-pyrrolidinedioneate has some limitations for lab experiments. It can be difficult to control the dosage and timing of administration, which can affect the results of the study. Additionally, 1-(4-Methylphenyl)-3-(4-methyl-1-piperidinyl)-2,5-pyrrolidinedioneate has some potential side effects, such as increased heart rate and blood pressure, which can confound the results of the study.
Zukünftige Richtungen
There are several future directions for research on 1-(4-Methylphenyl)-3-(4-methyl-1-piperidinyl)-2,5-pyrrolidinedioneate. One area of research is the development of new formulations of the drug that are more effective and have fewer side effects. Another area of research is the investigation of the long-term effects of 1-(4-Methylphenyl)-3-(4-methyl-1-piperidinyl)-2,5-pyrrolidinedioneate on the brain and behavior. Finally, there is a need for more research on the use of 1-(4-Methylphenyl)-3-(4-methyl-1-piperidinyl)-2,5-pyrrolidinedioneate in the treatment of other psychiatric disorders, such as depression and anxiety.
Synthesemethoden
1-(4-Methylphenyl)-3-(4-methyl-1-piperidinyl)-2,5-pyrrolidinedioneate is synthesized through a multi-step process that involves the reaction of piperidine with ethyl acetate to form ethyl 2-piperidone, which is then reacted with 4-methylbenzaldehyde to form 4-methyl-2,5-dioxo-1-pyrrolidine acetophenone. This intermediate is then reacted with methylamine to form 1-(4-Methylphenyl)-3-(4-methyl-1-piperidinyl)-2,5-pyrrolidinedioneate.
Eigenschaften
Produktname |
1-(4-Methylphenyl)-3-(4-methyl-1-piperidinyl)-2,5-pyrrolidinedione |
|---|---|
Molekularformel |
C17H22N2O2 |
Molekulargewicht |
286.37 g/mol |
IUPAC-Name |
1-(4-methylphenyl)-3-(4-methylpiperidin-1-yl)pyrrolidine-2,5-dione |
InChI |
InChI=1S/C17H22N2O2/c1-12-3-5-14(6-4-12)19-16(20)11-15(17(19)21)18-9-7-13(2)8-10-18/h3-6,13,15H,7-11H2,1-2H3 |
InChI-Schlüssel |
BABSFMRLMAWYKV-UHFFFAOYSA-N |
SMILES |
CC1CCN(CC1)C2CC(=O)N(C2=O)C3=CC=C(C=C3)C |
Kanonische SMILES |
CC1CCN(CC1)C2CC(=O)N(C2=O)C3=CC=C(C=C3)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![3-{[2-(2-Chlorophenyl)ethyl]amino}-1-(4-ethoxyphenyl)-2,5-pyrrolidinedione](/img/structure/B304396.png)
![3-[(3,4-Dichlorobenzyl)amino]-1-(4-ethoxyphenyl)-2,5-pyrrolidinedione](/img/structure/B304399.png)
![2-[1-(4-Ethoxyphenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl-6-methyl-4-(trifluoromethyl)pyridine-3-carbonitrile](/img/structure/B304402.png)
![2-{[1-(4-Ethoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]sulfanyl}-6-phenyl-4-(3,4,5-trimethoxyphenyl)nicotinonitrile](/img/structure/B304403.png)
![2-{[1-(4-Ethoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]sulfanyl}-4-(4-methoxyphenyl)-6-phenylnicotinonitrile](/img/structure/B304404.png)
![2-{[1-(4-Ethoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]sulfanyl}-6-(2-thienyl)-4-(trifluoromethyl)nicotinonitrile](/img/structure/B304405.png)